Axitinib N-Glucuronide
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Overview
Description
Axitinib N-Glucuronide is a metabolite of the receptor tyrosine kinase inhibitor Axitinib. It is formed via glucuronidation of axitinib by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1.
Scientific Research Applications
Metabolic Pathways and Enzymatic Characterization
- Metabolism and Enzyme Involvement : Axitinib is primarily metabolized by the cytochrome P450 (CYP) system, specifically by CYP3A4/5, with minor contributions from CYP2C19 and CYP1A2. Axitinib N-glucuronidation is mainly catalyzed by UDP-glucuronosyltransferase (UGT) UGT1A1, with lesser contributions from UGTs 1A3, 1A9, and 1A4 (Zientek et al., 2016).
Pharmacokinetics and Drug Interactions
- Pharmacokinetic Properties : Axitinib is absorbed rapidly with a short effective plasma half-life. It shows dose-proportional pharmacokinetics within the clinical dose range. The major human plasma metabolites of axitinib, including the N-glucuronide, are considered pharmacologically inactive (Chen et al., 2013).
- Influence of Drug-Metabolizing Enzyme Inducers : The presence of potent inducers of drug-metabolizing enzymes, like rifampin, can significantly reduce axitinib exposure, suggesting that dose adjustments may be necessary for optimal efficacy (Pithavala et al., 2009).
Therapeutic Applications and Clinical Trials
- Antitumor Activity : Axitinib demonstrates significant antitumor activity in various models, including those for renal cell carcinoma and glioblastoma. It operates primarily as a VEGFR tyrosine kinase inhibitor at clinical exposures (Hu-Lowe et al., 2008).
- Efficacy in Metastatic Renal Cell Carcinoma : Axitinib shows clinical activity in patients with metastatic renal cell carcinoma refractory to prior therapies, including VEGF-targeted therapy. It has a manageable safety profile, with toxicities controlled by dose modification or supportive care (Rini et al., 2009).
Mechanisms of Action and Biological Effects
- Antiangiogenic Effects : Axitinib inhibits angiogenesis, an essential process for tumor growth and metastasis. It specifically targets VEGF receptors and is effective in reducing tumor-associated vascularity in various cancer models (Kang et al., 2013).
- Modulation of Immune Response : Axitinib can modulate antitumor immunity by downregulating STAT3 expression and reversing myeloid-derived suppressor cell-mediated tumor-induced immunosuppression. This reveals a unique antitumor mechanism for axitinib and provides valuable insights for clinical applications (Yuan et al., 2014).
properties
Molecular Formula |
C28H26N4O7S |
---|---|
Molecular Weight |
562.6 |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[6-[2-(methylcarbamoyl)phenyl]sulfanyl-3-[(E)-2-pyridin-2-ylethenyl]indazol-1-yl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C28H26N4O7S/c1-29-26(36)18-7-2-3-8-21(18)40-16-10-11-17-19(12-9-15-6-4-5-13-30-15)31-32(20(17)14-16)27-24(35)22(33)23(34)25(39-27)28(37)38/h2-14,22-25,27,33-35H,1H3,(H,29,36)(H,37,38)/b12-9+/t22-,23-,24+,25-,27?/m0/s1 |
InChI Key |
YYKQABKSJYLETI-MRLOOFNMSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC=CC=N5 |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Axitinib N-Glucuronide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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